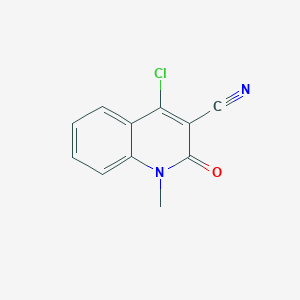

3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo-

Description

3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- is a heterocyclic compound featuring a quinoline backbone modified with a nitrile group at position 3, a chlorine atom at position 4, a methyl group at the 1-position, and an oxo group at position 2. This compound’s structural features suggest applications in pharmaceuticals, agrochemicals, or materials science, where substituents like chloro, methyl, and nitrile groups may modulate bioactivity or physicochemical behavior .

Properties

IUPAC Name |

4-chloro-1-methyl-2-oxoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-14-9-5-3-2-4-7(9)10(12)8(6-13)11(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNQPEVIEDNHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382938 | |

| Record name | 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150617-68-8 | |

| Record name | 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-quinolinecarbonitrile exhibit notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential as a new class of antibiotics. For instance, certain derivatives were found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

Antiviral and Anticancer Properties

The compound has shown promising results in anticancer research. Studies involving various cancer cell lines revealed that it can induce apoptosis and inhibit cellular proliferation mechanisms. Notably, its derivatives have been tested against breast cancer and leukemia cell lines, showing significant cytotoxicity.

Agrochemical Applications

3-Quinolinecarbonitrile derivatives are also explored for their use as pesticides. Their structural characteristics allow them to act effectively against various agricultural pests. Research has indicated that certain derivatives possess insecticidal properties, making them suitable candidates for developing new agrochemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several 3-quinolinecarbonitrile derivatives on MCF-7 (breast cancer) cells. The results indicated that specific modifications at the nitrogen atom significantly enhanced cytotoxicity and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that a synthesized derivative of 3-quinolinecarbonitrile exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a novel antibiotic.

Mechanism of Action

The mechanism by which 3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

Structural Comparisons

2-Amino-4-(2,4-dichlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- Substituents: Amino group at position 2. 2,4-Dichlorophenyl at position 3. 1H-1,2,4-triazol-5-yl at position 1. Hexahydro (fully saturated) quinoline core.

- Key Differences: Higher saturation (hexahydro vs. dihydro) increases conformational flexibility and stability. The amino group increases basicity compared to the methyl group in the target compound .

2-(4-Chlorophenyl)-4-oxo-1,2-dihydroquinoline-3,3(4H)-dicarbonitrile

- Substituents :

- 4-Chlorophenyl at position 2.

- Two nitrile groups at position 3.

- Oxo group at position 4.

- Key Differences: Dual nitrile groups at position 3 create strong electron-withdrawing effects, altering ring electronics and reactivity.

4-(2-Aminophenoxy)-1,8-naphthalic Anhydride (K27 Precursor)

- Structure: Naphthalic anhydride core with 2-aminophenoxy substituent.

- Key Differences: Non-quinoline scaffold (naphthalene vs. quinoline) with anhydride functionality.

Physicochemical Properties

Biological Activity

3-Quinolinecarbonitrile, 4-chloro-1,2-dihydro-1-methyl-2-oxo- (CAS: 150617-68-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C11H7ClN2O

- Molar Mass : 218.64 g/mol

- CAS Number : 150617-68-8

The structure of the compound includes a quinoline ring with a cyano group and a chloro substituent, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various quinoline compounds found that 3-quinolinecarbonitrile derivatives demonstrated effective antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinoline derivatives are also investigated for their anticancer potential. For instance, a study reported that compounds with similar structures to 3-quinolinecarbonitrile showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. Research indicates that certain derivatives can effectively inhibit these enzymes, suggesting potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of quinoline derivatives. Studies have shown that modifications on the quinoline ring can significantly affect the potency and selectivity of the compounds against specific biological targets .

Case Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of 3-quinolinecarbonitrile were synthesized and tested for their antimicrobial activity. The results indicated that modifications at the 4-position significantly enhanced antibacterial efficacy compared to unmodified compounds. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against E. coli .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of 3-quinolinecarbonitrile derivatives on human cancer cell lines. The results demonstrated that one derivative induced apoptosis in HeLa cells with an IC50 value of 10 µM after 48 hours of treatment. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer cell survival pathways .

Q & A

Q. How does the electronic nature of substituents influence the reactivity of 3-quinolinecarbonitriles in nucleophilic attacks?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) activate the nitrile carbon toward nucleophilic addition (e.g., with amines or thiols), while electron-donating groups (e.g., -OCH₃) reduce reactivity. Hammett σ⁺ values correlate with reaction rates in SNAr mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.